molecular formula C24H30N4O3 B2726145 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide CAS No. 896355-07-0

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide

Cat. No.: B2726145
CAS No.: 896355-07-0
M. Wt: 422.529
InChI Key: CKUQWLJXIVOOIB-UHFFFAOYSA-N
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Description

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-2-27(19-11-4-3-5-12-19)17-10-16-25-22(29)15-8-9-18-28-23(30)20-13-6-7-14-21(20)26-24(28)31/h3-7,11-14H,2,8-10,15-18H2,1H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUQWLJXIVOOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide typically involves the condensation of an aldehyde or ketone with 2-aminobenzamide. This reaction is often carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions in ethanol . The reaction yields the desired quinazolinone derivative in good to high yields.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of recyclable catalysts, such as β-cyclodextrin-SO3H, in aqueous media has been reported to be efficient and environmentally friendly . This method allows for the recovery and reuse of the catalyst, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and quinazolinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like α-amylase and α-glucosidase, preventing their activity and thereby reducing the breakdown of carbohydrates . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

What sets 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}pentanamide apart is its specific structure, which includes both a quinazolinone moiety and an ethyl(phenyl)amino group

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